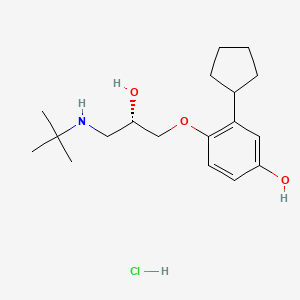

(S)-4-Hydroxy Penbutolol Hydrochloride

Description

Contextualization of Hydroxylated Metabolites in Drug Development Research

The introduction of a hydroxyl group into a drug molecule, a common phase I metabolic reaction, can significantly alter its physicochemical and pharmacological properties. This process, known as hydroxylation, generally increases the water solubility of a compound, facilitating its excretion from the body. However, the impact of hydroxylation extends beyond simple detoxification. The position of the hydroxyl group can lead to metabolites with retained, enhanced, or diminished pharmacological activity compared to the parent drug. In some instances, hydroxylation can even result in the formation of reactive metabolites with toxicological implications.

Significance of Penbutolol (B1679223) and its Metabolites in Stereochemical and Biotransformation Studies

Penbutolol is a chiral compound, and its therapeutic activity resides almost exclusively in the (S)-enantiomer. This stereoselectivity is a common feature of many drugs and highlights the importance of studying the differential behavior of enantiomers in biological systems. The biotransformation of penbutolol is also stereoselective, meaning that the (S)- and (R)-enantiomers are metabolized at different rates and potentially through different pathways.

The formation of 4-hydroxy penbutolol is a primary metabolic route for penbutolol. nih.gov Studies have shown that the clearance of penbutolol enantiomers is stereoselective, with the oxidative pathway leading to 4-hydroxy penbutolol being particularly sensitive to the stereochemistry of the parent compound. nih.gov Research has indicated a higher clearance for the D-isomer (or (R)-isomer) compared to the L-isomer ((S)-isomer), which is reflected in the area under the serum concentration curve for the conjugates of the 4-hydroxy metabolite. nih.gov This differential metabolism underscores the necessity of stereospecific analytical methods to accurately characterize the pharmacokinetics of chiral drugs and their metabolites. The study of (S)-4-Hydroxy Penbutolol provides a valuable model for understanding these complex stereochemical and biotransformative processes.

Overview of Academic Research Trajectories for (S)-4-Hydroxy Penbutolol Hydrochloride

Academic research concerning this compound has largely been integrated within broader investigations into the metabolism and disposition of penbutolol. Key research trajectories include:

Metabolite Identification and Characterization: Early research focused on identifying the major metabolites of penbutolol in various biological matrices, such as plasma and urine. nih.govnih.gov These studies established 4-hydroxy penbutolol as a principal metabolite.

Stereoselective Metabolism: Subsequent research delved into the stereoselective nature of penbutolol's metabolism. These studies have been crucial in elucidating the differential handling of penbutolol enantiomers by the body and the preferential formation of certain metabolites from each enantiomer. nih.gov

Analytical Method Development: A significant portion of the research has been dedicated to developing sensitive and specific analytical methods for the simultaneous quantification of penbutolol and its metabolites, including their individual stereoisomers. Techniques such as high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) have been instrumental in these efforts. nih.govnih.gov

Synthesis and Biotransformation Studies: More recent research has explored the chemo-enzymatic synthesis of (S)-penbutolol, which indirectly relates to the formation of its metabolites. mdpi.com Additionally, biotransformation studies using microorganisms have been investigated as a means to produce drug metabolites, including hydroxylated forms, in a stereoselective manner, offering a potential route for obtaining reference standards like (S)-4-Hydroxy Penbutolol. scielo.br

Detailed Research Findings

The following table summarizes key findings from various research studies on penbutolol and its 4-hydroxy metabolite.

| Research Area | Key Findings |

| Metabolite Identification | 4-hydroxy penbutolol is a principal metabolite of penbutolol found in plasma and urine. nih.gov Six metabolites of penbutolol have been identified in urine samples. nih.gov |

| Stereoselective Pharmacokinetics | The total clearance of D-penbutolol is significantly higher than that of L-penbutolol (43.7 vs 15.9 ml/min/kg). nih.gov |

| The area under the serum concentration curve for conjugates of 4-hydroxy penbutolol is greater after administration of D-penbutolol compared to L-penbutolol (2.25 vs 0.66 micrograms/ml X h). nih.gov | |

| Pharmacological Contribution | Due to its low concentrations, 4-hydroxypenbutolol (B1197745) is considered unlikely to contribute significantly to the anti-hypertensive effect of penbutolol. nih.gov |

| Analytical Detection | HPLC methods have been developed for the sensitive and specific determination of penbutolol and its 4-hydroxy metabolite in biological fluids. nih.gov |

| Detection limits for penbutolol and 4-hydroxy penbutolol in plasma are in the range of 3 to 12 micrograms/L. nih.gov | |

| Synthesis of Parent Compound | Chemo-enzymatic methods have been developed for the synthesis of enantiopure (S)-penbutolol. mdpi.com |

Structure

3D Structure of Parent

Properties

Molecular Formula |

C18H30ClNO3 |

|---|---|

Molecular Weight |

343.9 g/mol |

IUPAC Name |

4-[(2S)-3-(tert-butylamino)-2-hydroxypropoxy]-3-cyclopentylphenol;hydrochloride |

InChI |

InChI=1S/C18H29NO3.ClH/c1-18(2,3)19-11-15(21)12-22-17-9-8-14(20)10-16(17)13-6-4-5-7-13;/h8-10,13,15,19-21H,4-7,11-12H2,1-3H3;1H/t15-;/m0./s1 |

InChI Key |

IRXCLCQOLQYHQP-RSAXXLAASA-N |

Isomeric SMILES |

CC(C)(C)NC[C@@H](COC1=C(C=C(C=C1)O)C2CCCC2)O.Cl |

Canonical SMILES |

CC(C)(C)NCC(COC1=C(C=C(C=C1)O)C2CCCC2)O.Cl |

Origin of Product |

United States |

Stereoselective Synthetic Methodologies and Precursor Chemistry

Strategies for the Enantioselective Synthesis of Penbutolol (B1679223) and Analogous Beta-Blockers

Enantioselective synthesis aims to produce a specific stereoisomer of a chiral molecule. For beta-blockers, which typically contain at least one chiral center in their 2-hydroxy-3-aminopropyl side chain, two primary strategies have proven effective: asymmetric synthesis and the resolution of racemic mixtures. researchgate.netmdpi.com Asymmetric synthesis creates the desired stereocenter in a controlled manner, while resolution separates a pre-existing 50:50 mixture of enantiomers. mdpi.com Both approaches have been refined through the use of chiral auxiliaries, catalysts, and enzymatic methods to achieve high levels of stereochemical control.

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.orgsigmaaldrich.com After the desired stereocenter has been established, the auxiliary is removed and can often be recovered for reuse. wikipedia.org This strategy has been successfully applied to the synthesis of various chiral compounds, including beta-lactams and other pharmaceutical agents. nih.govamanote.com For beta-blockers, chiral auxiliaries can be used in steps such as the alkylation of enolates or cycloaddition reactions to build the core structure with the correct stereochemistry. nih.gov For example, oxazolidinones, popularized by David A. Evans, are effective chiral auxiliaries that can control the stereochemistry of alkylation and aldol (B89426) reactions, which can be adapted for synthesizing chiral building blocks for beta-blockers. wikipedia.org

In addition to stoichiometric chiral auxiliaries, asymmetric catalysis provides a more atom-economical approach. Chiral catalysts, used in substoichiometric amounts, can generate large quantities of an enantiomerically enriched product. For instance, Jacobsen's catalyst has been utilized in the hydrolytic kinetic resolution of epoxides, a key step in producing chiral chlorohydrin intermediates for beta-blockers like (S)-metoprolol. researchgate.net Similarly, chiral catalysts can be employed in the asymmetric reduction of a prochiral ketone to establish the stereogenic hydroxyl group found in the beta-blocker side chain. nih.gov

Biocatalysis has emerged as a powerful and sustainable tool in pharmaceutical synthesis, offering high selectivity under mild reaction conditions. jmedchem.com Chemo-enzymatic routes, which combine enzymatic steps with traditional chemical transformations, are particularly effective for producing enantiopure beta-blockers. researchgate.netopenpolar.nomdpi.com

Kinetic resolution is a widely used method for separating racemic mixtures, and lipases are among the most effective biocatalysts for this purpose. jmedchem.com The strategy relies on the enzyme's ability to selectively catalyze the transformation of one enantiomer in a racemic mixture at a much higher rate than the other. ntnu.no In the context of beta-blocker synthesis, the key step often involves the lipase-catalyzed kinetic resolution of a racemic chlorohydrin or a related alcohol intermediate. mdpi.commdpi.commdpi.com

Lipase B from Candida antarctica (CALB) is frequently the enzyme of choice for the transesterification of racemic chlorohydrins with an acyl donor, such as vinyl butanoate or vinyl acetate (B1210297). mdpi.commdpi.commdpi.com The enzyme selectively acylates one enantiomer (typically the S-enantiomer of the chlorohydrin), leaving the other enantiomer (the R-enantiomer) unreacted. mdpi.commdpi.com The resulting mixture of the acylated S-chlorohydrin and the unreacted R-chlorohydrin can then be separated using standard techniques like flash chromatography. mdpi.com The enantiopure (R)-chlorohydrin is the crucial building block for synthesizing the therapeutically active (S)-beta-blocker. openpolar.nomdpi.commdpi.com This approach has been successfully used to synthesize (S)-penbutolol, (S)-bisoprolol, (S)-betaxolol, and (S)-metoprolol with very high enantiomeric excess (ee). researchgate.netmdpi.commdpi.commdpi.com

| Target (S)-Beta-Blocker | Racemic Intermediate | Enzyme | Acyl Donor | Isolated (R)-Intermediate Yield | Isolated (R)-Intermediate ee | Reference |

|---|---|---|---|---|---|---|

| (S)-Penbutolol | 1-chloro-3-(2-cyclopentylphenoxy)propan-2-ol | Lipase B from Candida antarctica (CALB) | Vinyl butanoate | Not specified, but overall yield of (S)-Penbutolol was 22% | 99% | mdpi.com |

| (S)-Bisoprolol | 1-chloro-3-(4-((2-isopropoxyethoxy)methyl)phenoxy)propan-2-ol | Lipase B from Candida antarctica (CALB) | Vinyl butanoate | 44% | 99% | mdpi.com |

| (S)-Betaxolol | 1-chloro-3-(4-(2-(cyclopropylmethoxy)ethyl)phenoxy)propan-2-ol | Lipase B from Candida antarctica (CALB) | Vinyl acetate | 38% | 99% | mdpi.com |

| (S)-Atenolol | 1-chloro-3-(4-(2-carbamoylmethyl)phenoxy)propan-2-ol | Lipase B from Candida antarctica (CALB) | Vinyl butanoate | 32% | >99% | mdpi.com |

The synthesis of hydroxylated metabolites like (S)-4-Hydroxy Penbutolol presents a unique challenge: the selective installation of a hydroxyl group at a specific, unactivated C-H bond. Peroxygenases, a class of heme-thiolate enzymes, are particularly well-suited for this task. rsc.orgnih.gov Unlike P450 monooxygenases, peroxygenases utilize hydrogen peroxide (H₂O₂) as the oxidant, simplifying the reaction setup. acs.orgnih.gov

These enzymes can catalyze the regio- and stereoselective hydroxylation of a wide range of substrates, including alkanes and aromatic compounds. nih.govtudelft.nl The mechanism is believed to involve a hydrogen abstraction and oxygen rebound pathway, which allows for precise control over the position of hydroxylation. nih.gov Engineered peroxygenases have demonstrated the ability to selectively synthesize human drug metabolites. For example, an evolved peroxygenase was used for the selective synthesis of 5'-hydroxypropranolol, a metabolite of the beta-blocker propranolol. tudelft.nl This approach is directly applicable to the synthesis of (S)-4-Hydroxy Penbutolol, where a peroxygenase could be used to directly hydroxylate the penbutolol molecule at the 4-position of the phenyl ring with high selectivity, potentially offering a more direct and greener route to the target compound.

Enzymatic and Chemo-Enzymatic Approaches for Hydroxylation and Resolution

Synthesis of Key Intermediates for (S)-4-Hydroxy Penbutolol Hydrochloride Analogues

The synthesis of (S)-4-Hydroxy Penbutolol and its analogues generally follows a convergent strategy centered on a key chiral intermediate. The most common precursor is an enantiomerically pure (R)-configured halohydrin or the corresponding epoxide. mdpi.commdpi.commdpi.com

For (S)-penbutolol itself, the key intermediate is (R)-1-chloro-3-(2-cyclopentylphenoxy)propan-2-ol. mdpi.com To synthesize an analogue like (S)-4-Hydroxy Penbutolol, the synthesis would logically start with a phenol (B47542) precursor that already contains the hydroxyl group at the desired position, such as 4-((2-cyclopentylphenoxy)methyl)phenol. This starting phenol would need to be appropriately protected before being subjected to reaction with an epoxide-forming reagent like epichlorohydrin. This reaction, typically base-catalyzed, yields a racemic epoxide, 2-((4-((2-cyclopentylphenoxy)methyl)phenoxy)methyl)oxirane, which is then opened with a halide source (e.g., lithium chloride) to form the racemic chlorohydrin intermediate. mdpi.com

This racemic chlorohydrin is then subjected to the lipase-catalyzed kinetic resolution described previously to isolate the required (R)-enantiomer. The final step involves the nucleophilic substitution of the chloride by an appropriate amine (tert-butylamine for penbutolol) to form the beta-amino alcohol side chain. This reaction proceeds with an inversion of configuration at the carbon bearing the chlorine, thus converting the (R)-chlorohydrin into the desired (S)-configured beta-blocker. mdpi.com Subsequent deprotection of the phenolic hydroxyl group and formation of the hydrochloride salt would yield the final target compound.

Purification and Isolation Techniques for Enantiopure Compounds in Synthesis Research

The isolation of enantiopure compounds from reaction mixtures is as crucial as the stereoselective reaction itself. Several techniques are employed to purify chiral intermediates and final products and to accurately determine their enantiomeric purity. nih.gov

Following lipase-catalyzed resolution, the primary purification challenge is the separation of the unreacted alcohol enantiomer from its esterified counterpart. Flash column chromatography is a standard and effective method for this separation, leveraging the difference in polarity between the alcohol and the ester. mdpi.com

To determine the success of a stereoselective synthesis, the enantiomeric excess (ee) of the product must be measured. High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is the most common and reliable method for this analysis. mdpi.comnih.gov Polysaccharide-based columns, such as Chiralcel OD-H and Chiralpak models, are frequently used to separate the enantiomers of beta-blockers and their chiral intermediates. researchgate.netmdpi.commdpi.com The separation allows for the quantification of each enantiomer, thereby providing an accurate measure of the ee.

In some cases, the enantiomeric purity of a product can be enhanced through crystallization. The hydrochloride or other salts of beta-blockers can sometimes form crystalline lattices that favor one enantiomer, allowing for enrichment of the desired stereoisomer from a solution that is already of high, but not perfect, enantiomeric purity. mdpi.com

Metabolic Pathways and Biotransformation Studies Non Clinical Focus

Elucidation of Hydroxylation Pathways of Penbutolol (B1679223) in In Vitro and Preclinical Models

The primary Phase I metabolic pathway for penbutolol is aromatic hydroxylation, leading to the formation of 4-hydroxy penbutolol. nih.govnih.govdrugbank.com This metabolite has been identified as a significant, semi-active product of penbutolol's biotransformation. nih.gov

In preclinical models, the conversion is observed to be rapid. Studies in rats demonstrated that following intravenous administration, penbutolol is quickly metabolized to 4-hydroxy penbutolol. Investigations involving human volunteers provide further insight into the kinetics of this pathway. Following a single oral administration of penbutolol, the peak plasma concentration of 4'-hydroxy-penbutolol was observed approximately 1.64 hours post-administration. nih.gov The metabolite remained detectable in plasma for about 10 hours. nih.gov

The clearance of penbutolol is pathway-dependent and stereoselective, with the oxidative pathway that produces 4-hydroxy penbutolol being particularly sensitive to the stereochemistry of the parent compound. nih.gov

| Compound | Peak Plasma Concentration (ng/mL) | Time to Peak Concentration (hours) |

|---|---|---|

| Penbutolol | 285 | 1.2 |

| 4'-OH-Penbutolol | 4.76 | 1.64 |

Characterization of Enzymatic Systems Involved in Metabolite Formation

The biotransformation of penbutolol is mediated by a concert of enzymatic systems, primarily involving Phase I and Phase II reactions. msdmanuals.com

The cytochrome P450 (CYP) superfamily of enzymes is the most critical system for Phase I metabolism, responsible for catalyzing the oxidation of a vast number of drugs. msdmanuals.compharmacologyeducation.org For the beta-blocker class of drugs, CYP enzymes, particularly isoforms like CYP2D6 and CYP3A4, play a major role in metabolism. nih.govmdpi.com For instance, bisoprolol (B1195378) is metabolized by CYP3A4 and CYP2D6, while propranolol's biotransformation is affected by CYP1A2 and CYP2D6. nih.gov Although the specific CYP450 isoforms responsible for the 4-hydroxylation of penbutolol are not definitively identified in the available literature, the metabolic profile is consistent with the activity of this enzyme family. The genetic diversity (polymorphism) of these enzymes can lead to significant inter-individual variability in drug metabolism and response. geekymedics.com

Beyond the primary hydroxylation pathway, the metabolism of penbutolol is complex. Some research has indicated discrepancies between the plasma concentration of penbutolol and its observed biological activity, suggesting the potential formation of other, as-yet-unidentified active metabolites. nih.gov Drug metabolism is not limited to CYP450 enzymes; other Phase I enzymes such as flavin-containing monooxygenases and alcohol dehydrogenases, and Phase II enzymes, are also involved in xenobiotic biotransformation. nih.govnih.gov For penbutolol, the subsequent phase of metabolism involves conjugation reactions. nih.govnih.govdrugbank.com

Formation and Fate of Glucuronide Conjugates in Research Models

Following Phase I hydroxylation, penbutolol and its hydroxylated metabolite undergo Phase II conjugation reactions, primarily glucuronidation. nih.govnih.govdrugbank.com This process, catalyzed by UDP-glucuronosyltransferases (UGTs), attaches a glucuronic acid moiety to the drug or its metabolite, significantly increasing its water solubility and facilitating its excretion from the body, typically via urine or bile. nih.govtaylorandfrancis.com

The major metabolites identified in preclinical studies include penbutolol glucuronides and 4-hydroxy penbutolol glucuronide. nih.gov Specific analytical methods, such as high-performance liquid chromatography (HPLC), have been developed to directly measure these conjugates in urine without requiring the preliminary step of enzymatic cleavage. nih.gov These methods have successfully identified penbutolol 2-glucuronide and 4'-OH-penbutolol 2-glucuronide. nih.gov Furthermore, another conjugated metabolite, 4'-OH-penbutolol 4-sulfate, has also been detected in urine, indicating that sulfation is another, albeit potentially minor, conjugation pathway for the hydroxylated metabolite. nih.gov The determination of these conjugates in biological fluids can also be performed following enzymatic hydrolysis, which cleaves the glucuronide or sulfate (B86663) group to revert the metabolite to its parent aglycone form. nih.gov

Comparative Metabolic Profiling of Penbutolol Stereoisomers in Preclinical Systems

Penbutolol is a chiral compound, and its (S)-isomer is the pharmacologically active enantiomer. nih.govmdpi.com Preclinical research has shown that the metabolism and clearance of penbutolol are stereoselective. nih.gov

A study comparing the pharmacokinetics of the D- and L-isomers (equivalent to (R)- and (S)-isomers, respectively) revealed significant differences. The total clearance of the inactive D-penbutolol was substantially higher than that of the active L-penbutolol. nih.gov This difference was primarily attributed to the stereosensitivity of the oxidative pathway. The formation of conjugates of 4-hydroxy penbutolol was much greater for the D-isomer than for the L-isomer, as reflected by the area under the serum concentration curve (AUC). nih.gov

Conversely, the direct conjugation of the parent drug showed the opposite stereoselectivity. Higher serum concentrations of direct L-penbutolol conjugates were observed compared to the direct conjugates of D-penbutolol. nih.gov These findings demonstrate that both the oxidative (hydroxylation) and conjugative metabolic pathways of penbutolol are stereoselective, but the oxidative pathway is more sensitive to the stereochemistry of the molecule. nih.gov

| Parameter | D-Penbutolol | L-Penbutolol |

|---|---|---|

| Total Clearance (ml/min/kg) | 43.7 | 15.9 |

| AUC of 4-Hydroxy Penbutolol Conjugates (μg/mL*h) | 2.25 | 0.66 |

Advanced Analytical Characterization and Impurity Profiling

Chromatographic Techniques for Separation and Quantification of (S)-4-Hydroxy Penbutolol (B1679223) Hydrochloride in Research Matrices

Chromatographic methods are fundamental to the separation and quantification of (S)-4-Hydroxy Penbutolol Hydrochloride. These techniques provide the high resolution and sensitivity required for analysis in various research contexts.

High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the primary tools for the analysis of this compound.

Simple and effective HPLC methods have been developed for the simultaneous assay of penbutolol and its 4-hydroxy metabolite in biological matrices like plasma or serum. nih.gov One such method utilizes a straightforward extraction process followed by analysis on an unmodified silica (B1680970) column with fluorescence detection. nih.gov This approach achieves a limit of accurate measurement of 5 micrograms per liter for both compounds. nih.gov Another sensitive liquid-chromatographic method employs a CN reversed-phase column and fluorometric detection, with detection limits in the range of 3 to 12 micrograms per liter of plasma. nih.gov

For enhanced sensitivity and specificity, LC-MS/MS methods are employed. A validated LC-MS/MS method for the determination of penbutolol and 4-Hydroxy penbutolol in human plasma uses deuterated internal standards. wjpsonline.com The analytes are extracted using solid-phase extraction and separated on a C18 column under isocratic conditions. wjpsonline.com Detection is achieved in positive ion in selected reaction monitoring (SRM) mode. This method demonstrates excellent sensitivity, with a lower limit of quantification (LLOQ) of 0.1 ng/mL for 4-Hydroxy penbutolol. wjpsonline.com

Table 1: Example HPLC Method Parameters for 4-Hydroxy Penbutolol Analysis

| Parameter | Details | Source |

| Column | Unmodified silica (250 x 5 mm ID) | nih.gov |

| Mobile Phase | Iso-octane-methanol-methyl t-butyl ether (55:25:20) containing ammonium (B1175870) perchlorate (B79767) (10 mM, pH 5.7) | nih.gov |

| Detection | Fluorescence | nih.gov |

| LLOQ | 5 µg/L | nih.gov |

Table 2: Example LC-MS/MS Method Parameters for 4-Hydroxy Penbutolol Analysis

| Parameter | Details | Source |

| Column | Chromatopak C18 | wjpsonline.com |

| Mobile Phase | 5mM ammonium acetate (B1210297) (pH 4.5) buffer and acetonitrile (B52724) (15:85, v/v) | wjpsonline.com |

| Flow Rate | 0.6 mL/min | wjpsonline.com |

| Detection | Tandem Mass Spectrometry (SRM mode) | wjpsonline.com |

| Retention Time | 1.98 minutes | wjpsonline.com |

| LLOQ | 0.1 ng/mL | wjpsonline.com |

As this compound is a specific stereoisomer, confirming its enantiomeric purity is critical. Chiral chromatography is the definitive method for this purpose. The activity of beta-blockers often resides primarily in one enantiomer; for instance, (S)-(-)-propranolol is significantly more active than its (R)-(+)-enantiomer. mdpi.com

Chiral stationary phases (CSPs) are used in HPLC to separate enantiomers. sigmaaldrich.com For beta-blockers, polysaccharide-based or macrocyclic glycopeptide-based CSPs are commonly employed. sigmaaldrich.comresearchgate.net The separation mechanism involves the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP, leading to different retention times. sigmaaldrich.com Method development often involves screening different chiral columns and optimizing the mobile phase composition (typically mixtures of alkanes like n-hexane with alcohols like ethanol (B145695) and a basic modifier) to achieve baseline resolution. researchgate.netjfda-online.com The precise determination of enantiomeric excess is crucial for ensuring the quality and consistency of the research material. mdpi.com

Spectroscopic Techniques for Structural Elucidation (Beyond Basic Identification)

Beyond simple identification, spectroscopic techniques provide detailed information about the molecule's structure, stereochemistry, and fragmentation patterns, which is essential for characterizing metabolites and degradation products.

Tandem mass spectrometry (MS/MS) is a powerful tool for identifying metabolites of penbutolol, including the 4-hydroxy derivative and its conjugates. wjpsonline.comnih.gov In a typical workflow, a parent ion is selected and subjected to collision-induced dissociation (CID) to produce a characteristic spectrum of fragment ions. mdpi.com This fragmentation pattern acts as a structural fingerprint.

For beta-blockers like penbutolol, common fragmentation pathways involve cleavage of the side chain. Analysis of these fragments helps to pinpoint the site of metabolic modification, such as hydroxylation or glucuronidation. researchgate.netfda.gov High-resolution mass spectrometry (HRMS) can provide accurate mass measurements, which allows for the determination of the elemental composition of both the parent ion and its fragments, further confirming the identity of metabolites. thermofisher.com For example, in the analysis of the related compound sotalol, LC-MS/MS was used to characterize fragment ions, which were then explained by proposed dissociation mechanisms. mdpi.com

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for the unequivocal structural and stereochemical elucidation of this compound and its related substances. researchgate.net While basic 1D NMR (¹H and ¹³C) provides primary structural information, advanced 2D NMR experiments (such as COSY, HMQC, and HMBC) are required to assign all proton and carbon signals unambiguously, especially in complex molecules. mdpi.comresearchgate.net

NMR is particularly valuable for confirming the position of the hydroxyl group on the aromatic ring and for defining the stereochemistry of the chiral center in the propanolamine (B44665) side chain. thermofisher.com The chemical shifts of carbons in the side chain, particularly the carbon bearing the hydroxyl group and the carbon bonded to the nitrogen, are sensitive to whether the compound is a free base or a salt, such as the hydrochloride salt. researchgate.net For complex structural problems, such as identifying unknown impurities or degradation products, isolated compounds are subjected to a full suite of NMR analyses to provide definitive proof of structure. mdpi.com

Impurity Profiling and Degradation Product Characterization in Synthetic and Research Samples

Impurity profiling is a critical component of chemical analysis, ensuring the quality and integrity of a compound. lcms.cz The process involves the identification and quantification of any impurities arising from the synthesis process or from degradation. tandfonline.com For this compound, this includes monitoring for process-related impurities, potential enantiomeric impurities, and degradation products that may form during storage.

A combination of liquid chromatography and mass spectrometry (LC-MS) is central to this effort. lcms.cz HPLC methods must be stability-indicating, meaning they can separate the main compound from all potential degradation products. jfda-online.com When unknown peaks are detected in a chromatogram, techniques like LC-MS/MS are used to obtain mass and fragmentation data, providing initial clues to the impurity's identity. mdpi.com An example of a related substance is the deuterated variant, (S)-4-Hydroxy Penbutolol-d9 Hydrochloride, which is used as an internal standard in quantitative analyses. pharmaffiliates.com

For definitive characterization, impurities may need to be isolated and subjected to full structural elucidation by NMR and other spectroscopic techniques. mdpi.com This comprehensive profiling is essential for understanding the compound's stability and for controlling its quality in a research setting.

Development of High-Throughput Analytical Methodologies for Academic Research Applications

The development of high-throughput analytical methodologies is crucial in academic research for the rapid screening and characterization of compounds of interest. For a chiral molecule such as this compound, these methods must not only be fast and efficient but also enantioselective, allowing for the specific analysis of the (S)-enantiomer. Academic research applications often involve the screening of compound libraries, metabolism studies, and impurity profiling, all of which benefit from high-throughput approaches. Modern chromatographic techniques, particularly Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with tandem mass spectrometry (MS/MS) and Supercritical Fluid Chromatography (SFC), are at the forefront of these developments.

High-throughput screening (HTS) in academic and pharmaceutical research is a method that employs automated equipment to rapidly test thousands to millions of samples for biological activity or chemical properties. The primary goal is to accelerate the pace of discovery by efficiently identifying "hits" from large compound libraries.

Recent advancements in analytical instrumentation have significantly enhanced the speed and efficiency of chromatographic separations, making them suitable for high-throughput analysis. UHPLC systems, utilizing columns with sub-2 µm particles, can achieve rapid separations without compromising resolution. When coupled with sensitive and selective detectors like tandem mass spectrometers, these systems are powerful tools for the quantitative analysis of specific enantiomers in complex matrices.

Supercritical Fluid Chromatography (SFC) has emerged as a valuable alternative to traditional liquid chromatography for high-throughput chiral separations. SFC uses a supercritical fluid, typically carbon dioxide, as the primary mobile phase component. The low viscosity and high diffusivity of supercritical fluids allow for faster separations and higher efficiencies compared to HPLC. This technique is particularly advantageous for the analysis of chiral compounds, including beta-blockers like penbutolol and its metabolites.

For the specific analysis of this compound, a high-throughput method would typically involve a rapid extraction from the sample matrix, followed by a fast chiral chromatographic separation and sensitive detection. The following tables illustrate the typical parameters and validation results for such a method, based on established practices in the field for similar beta-blocker compounds.

Illustrative High-Throughput UHPLC-MS/MS Method Parameters

This table outlines a hypothetical, yet representative, set of conditions for a high-throughput UHPLC-MS/MS method suitable for the analysis of this compound in an academic research setting.

| Parameter | Condition |

| Chromatographic System | UHPLC System |

| Column | Chiral Stationary Phase (e.g., polysaccharide-based) 2.1 x 50 mm, 1.7 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 5% B to 95% B in 2.0 minutes |

| Flow Rate | 0.8 mL/min |

| Column Temperature | 40 °C |

| Injection Volume | 2 µL |

| Total Run Time | 3.0 minutes |

| Detection | Tandem Mass Spectrometry (MS/MS) |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| MRM Transition | Specific precursor ion > product ion for (S)-4-Hydroxy Penbutolol |

Representative Method Validation Findings

The following table presents typical validation data that would be expected from a high-throughput analytical method for this compound, demonstrating its suitability for quantitative academic research.

| Validation Parameter | Result |

| Linearity (r²) | > 0.995 |

| Range | 1 - 1000 ng/mL |

| Limit of Detection (LOD) | 0.5 ng/mL |

| Limit of Quantification (LOQ) | 1.0 ng/mL |

| Precision (RSD%) | < 15% |

| Accuracy (% Recovery) | 85 - 115% |

| Selectivity | No significant interference from matrix components |

| Robustness | Unaffected by minor changes in flow rate and temperature |

Detailed Research Findings

In the context of academic research, the development of such high-throughput methods enables several key applications. For instance, in metabolic studies, researchers can rapidly screen for the presence and quantity of this compound in various biological samples following the administration of the parent drug, penbutolol. This allows for a detailed understanding of the stereoselective metabolism of penbutolol.

Furthermore, in impurity profiling, these methods can be used to quickly screen for the presence of related chiral impurities in bulk drug substances or formulated products. The speed of analysis allows for a larger number of samples to be tested, providing a more comprehensive understanding of the impurity profile.

Stereochemical Investigations and Conformational Analysis

Determination of Absolute Configuration of (S)-4-Hydroxy Penbutolol (B1679223) Hydrochloride and Related Compounds

The absolute configuration of chiral centers in drug molecules is a critical determinant of their pharmacological activity. For aryloxyaminopropanol-based β-blockers like Penbutolol and its metabolites, the stereocenter in the propanolamine (B44665) side chain dictates the therapeutic efficacy. It is well-established that the (S)-enantiomer possesses significantly higher β-adrenergic blocking activity compared to the (R)-enantiomer. mdpi.com In fact, Penbutolol was the first β-blocker to be used clinically as the enantiomerically pure (S)-(-)-isomer. mdpi.com

The determination of the absolute configuration of (S)-4-Hydroxy Penbutolol Hydrochloride and related compounds relies on a combination of chiroptical spectroscopy, chromatographic techniques, and, where possible, X-ray crystallography.

Chiroptical Methods:

Circular Dichroism (CD) Spectroscopy: This technique measures the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting CD spectrum is highly sensitive to the spatial arrangement of atoms and can be used to assign the absolute configuration by comparing the experimental spectrum with that predicted by quantum chemical calculations for a known configuration. mdpi.com

Vibrational Circular Dichroism (VCD): VCD provides information about the stereochemistry of a molecule by measuring the differential absorption of left and right circularly polarized infrared radiation. It is a powerful tool for determining the absolute configuration of chiral molecules in solution, without the need for crystallization. spark904.nlmdpi.com

Chromatographic Methods:

Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a fundamental technique for separating enantiomers. By using a chiral stationary phase, the enantiomers of 4-Hydroxy Penbutolol can be resolved. The elution order, when compared to a standard of known configuration, can be used to identify the (S)-enantiomer. mdpi.com

Spectroscopic Methods with Chiral Derivatizing Agents:

Mosher's Method (NMR Spectroscopy): This method involves the reaction of the chiral alcohol in 4-Hydroxy Penbutolol with a chiral derivatizing agent, such as α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), to form diastereomeric esters. The analysis of the ¹H NMR spectra of these diastereomers allows for the determination of the absolute configuration of the alcohol center. mdpi.com

The following table summarizes the key methods used for determining the absolute configuration of chiral compounds like this compound.

| Method | Principle | Application to this compound |

| Circular Dichroism (CD) | Differential absorption of circularly polarized light. | Comparison of experimental and calculated spectra to confirm the (S)-configuration. |

| Vibrational Circular Dichroism (VCD) | Differential absorption of circularly polarized infrared radiation. | Determination of absolute configuration in solution. spark904.nlmdpi.com |

| Chiral HPLC | Enantiomeric separation on a chiral stationary phase. | Isolation and identification of the (S)-enantiomer. mdpi.com |

| Mosher's Method (NMR) | Formation of diastereomeric esters with a chiral derivatizing agent and subsequent NMR analysis. | Unambiguous assignment of the absolute configuration of the secondary alcohol. mdpi.com |

Conformational Analysis using Advanced Spectroscopic and Computational Approaches

The biological activity of a molecule is not only dependent on its absolute configuration but also on its three-dimensional shape or conformation. The flexibility of the side chain in this compound allows it to adopt various conformations in solution. Understanding the preferred conformations is key to elucidating its interaction with biological targets. Advanced spectroscopic and computational methods are employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy: High-resolution NMR spectroscopy, particularly the measurement of vicinal coupling constants (³JHH) and Nuclear Overhauser Effects (NOEs), provides valuable information about the torsional angles and internuclear distances, respectively. These experimental parameters can be used to deduce the predominant conformation of the molecule in solution. copernicus.orgnih.gov For flexible molecules, temperature-dependent NMR studies can provide insights into the conformational equilibria. nih.govresearchgate.net

Computational Approaches:

Density Functional Theory (DFT): DFT calculations are a cornerstone of modern conformational analysis. researchgate.net By performing a systematic search of the conformational space, the geometries and relative energies of different conformers can be calculated. This allows for the identification of the most stable, low-energy conformations. nih.gov The calculated NMR parameters (chemical shifts and coupling constants) for these conformers can then be compared with experimental data to validate the computational model and determine the conformational population in solution. nih.govresearchgate.net

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic picture of the molecule's behavior in a solvent over time. These simulations can reveal the accessible conformations and the transitions between them, offering a more complete understanding of the molecule's flexibility and conformational landscape. biorxiv.orgnih.gov

The combination of experimental NMR data with high-level computational methods provides a powerful and synergistic approach to conformational analysis.

| Technique | Information Provided | Relevance to this compound |

| NMR Spectroscopy | Torsional angles (from ³JHH), internuclear distances (from NOEs). copernicus.orgnih.gov | Determination of the preferred solution-state conformation of the flexible side chain. |

| Density Functional Theory (DFT) | Geometries and relative energies of conformers. researchgate.net | Identification of low-energy conformations and prediction of NMR parameters for comparison with experimental data. nih.gov |

| Molecular Dynamics (MD) | Dynamic behavior and conformational transitions in solution. biorxiv.orgnih.gov | Understanding the flexibility and accessible conformational space of the molecule. |

Impact of Stereochemistry on Molecular Recognition and Binding in In Vitro Models

The profound difference in the pharmacological activity between the enantiomers of β-blockers is a classic example of stereoselective molecular recognition by biological receptors. The specific three-dimensional arrangement of functional groups in the (S)-enantiomer allows for optimal interaction with the binding site of β-adrenergic receptors.

The Three-Point Attachment Model: The stereoselectivity of β-blocker binding is often explained by the "three-point attachment model". researchgate.net For the more active (S)-enantiomer, three key interactions are proposed to occur with the receptor:

An ionic interaction between the protonated secondary amine and a negatively charged residue in the receptor (e.g., an aspartate residue). mdpi.com

A hydrogen bond between the hydroxyl group of the propanolamine side chain and a hydrogen-bonding residue in the receptor (e.g., a serine residue).

A π-π stacking or hydrophobic interaction between the aromatic ring of the drug and an aromatic residue in the receptor.

The (R)-enantiomer is unable to achieve this optimal three-point interaction simultaneously, leading to a significantly lower binding affinity.

In Vitro Receptor Binding Studies: Radioligand binding assays are used to determine the affinity of a compound for a specific receptor. In these assays, a radiolabeled ligand with known high affinity for the receptor is used. The ability of a test compound, such as (S)-4-Hydroxy Penbutolol, to displace the radioligand is measured, and from this, the binding affinity (often expressed as the inhibition constant, Ki, or the half-maximal inhibitory concentration, IC50) can be determined. Such studies consistently demonstrate that the (S)-enantiomers of β-blockers have a much higher affinity for β-adrenergic receptors than their (R)-counterparts.

Molecular Modeling and Docking: Computational docking studies are used to predict the binding mode of a ligand within the active site of a receptor. biorxiv.orgnih.govnih.gov By using the crystal structure of a β-adrenergic receptor, the (S)- and (R)-enantiomers of 4-Hydroxy Penbutolol can be docked into the binding pocket. These studies can visually and energetically rationalize the observed stereoselectivity, showing how the (S)-enantiomer forms more favorable interactions with key amino acid residues compared to the (R)-enantiomer. biorxiv.org These models often highlight the crucial role of specific residues, such as those in transmembrane helices, in ligand recognition. nih.gov

Theoretical and Computational Chemistry Studies

Quantum Mechanical (QM) and Molecular Mechanical (MM) Studies for Electronic Structure and Conformation

Quantum mechanical (QM) methods are powerful computational tools used to investigate the electronic structure of molecules, providing insights into their reactivity, stability, and spectroscopic properties. For a molecule like (S)-4-Hydroxy Penbutolol (B1679223) Hydrochloride, QM calculations, such as those based on Density Functional Theory (DFT), could be employed to determine its optimal three-dimensional geometry, charge distribution, and the energies of its molecular orbitals (e.g., HOMO and LUMO). These calculations would help in understanding the molecule's intrinsic reactivity and the nature of its intramolecular interactions.

Molecular mechanics (MM), on the other hand, utilizes classical physics to model the conformational landscape of molecules. An MM approach for (S)-4-Hydroxy Penbutolol Hydrochloride would involve exploring its various possible shapes (conformers) and their relative energies. This is crucial for understanding how the molecule might adapt its shape to interact with biological targets.

Table 1: Potential Applications of QM and MM Studies on this compound

| Computational Method | Potential Application | Information Gained |

| Quantum Mechanics (QM) | Electronic structure analysis | Electron distribution, molecular orbital energies, reactivity indices. |

| Molecular Mechanics (MM) | Conformational analysis | Identification of stable conformers, potential energy surfaces. |

Molecular Dynamics (MD) Simulations of this compound Interactions in Theoretical Models

Molecular dynamics (MD) simulations are a computational technique used to study the physical movement of atoms and molecules over time. In the context of this compound, MD simulations could be used to model its behavior in a biological environment, such as in aqueous solution or near a model of a cell membrane. These simulations provide a dynamic view of how the molecule interacts with its surroundings, including water molecules and ions, and how its conformation changes over time. Such studies are vital for understanding the initial stages of drug-receptor recognition.

Docking Studies and Binding Affinity Predictions (Computational, non-pharmacological)

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For this compound, docking studies would typically involve predicting its binding mode within the active site of its biological targets, such as beta-adrenergic receptors. The results of docking studies are often ranked using a scoring function that estimates the binding affinity. This information is invaluable for understanding the structural basis of the molecule's activity and for the rational design of new, more potent compounds.

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Approaches for Understanding Structural Features and Reactivity

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical methods that relate the chemical structure of a series of compounds to their biological activity or physicochemical properties, respectively. A hypothetical QSAR study on a series of penbutolol derivatives, including this compound, would involve calculating various molecular descriptors (e.g., electronic, steric, and hydrophobic properties) and correlating them with their observed biological activities. The resulting mathematical model could then be used to predict the activity of new, unsynthesized compounds and to identify the key structural features that influence activity.

Table 2: Hypothetical QSAR/QSPR Descriptors for this compound

| Descriptor Class | Example Descriptors | Property Modeled |

| Electronic | Dipole moment, HOMO/LUMO energies | Reactivity, electrostatic interactions |

| Steric | Molecular volume, surface area | Molecular size and shape |

| Hydrophobic | LogP | Lipophilicity, membrane permeability |

Future Directions and Research Gaps in S 4 Hydroxy Penbutolol Hydrochloride Academic Studies

Emerging Methodologies for Highly Selective Synthesis of Hydroxylated Metabolites

The synthesis of hydroxylated metabolites like (S)-4-Hydroxy Penbutolol (B1679223) Hydrochloride with high selectivity is a critical area of research, essential for producing pure standards for analytical studies and for exploring the pharmacological activities of individual metabolites. Traditional chemical synthesis often struggles with achieving the desired regioselectivity and stereoselectivity, leading to complex product mixtures and low yields. Consequently, modern synthetic chemistry is increasingly turning towards biocatalytic and chemoenzymatic approaches that mimic the high selectivity of metabolic enzymes.

Biocatalytic Approaches:

Biocatalysis utilizes isolated enzymes or whole-cell systems to perform specific chemical transformations. nih.gov For hydroxylation reactions, cytochrome P450 monooxygenases (CYPs) are of particular interest as they are the primary enzymes responsible for drug metabolism in vivo. mdpi.com Engineered CYPs and other oxygenating biocatalysts have shown significant promise in the selective hydroxylation of C-H bonds, a challenging transformation in traditional organic synthesis. nih.gov These enzymatic methods can offer remarkable control over the position and stereochemistry of the hydroxyl group introduction. For instance, engineered P450BM3 enzyme variants have been successfully used to achieve essentially complete enantioselectivity in the hydroxylation of various substrates. acs.orgacs.org

Chemoenzymatic Synthesis:

Photocatalytic and Electrosynthetic Methods:

Recent advancements in synthetic methodology have also highlighted the potential of photocatalysis and electrosynthesis for selective hydroxylation. acs.orgnih.gov Photo-induced aerobic oxidation of C-H bonds offers a green and efficient method for introducing oxygen into organic molecules. nih.gov Similarly, electrochemical methods can simulate CYP450 oxidation and have been used to generate drug metabolites on a preparative scale. nih.gov These methods provide alternative strategies that can complement biocatalytic and traditional chemical approaches.

| Methodology | Key Features | Potential Application for (S)-4-Hydroxy Penbutolol |

| Biocatalysis (e.g., engineered CYPs) | High regio- and stereoselectivity, mild reaction conditions. mdpi.comnih.gov | Direct and selective hydroxylation of Penbutolol to yield the (S)-4-Hydroxy metabolite. |

| Chemoenzymatic Synthesis | Combination of chemical and enzymatic steps for optimal efficiency and selectivity. mdpi.comnih.gov | Multi-step synthesis where a key hydroxylation step is performed enzymatically to ensure correct stereochemistry. |

| Photocatalysis | Use of light to drive selective oxidation reactions, often under mild conditions. acs.orgnih.gov | Green and selective synthesis of the hydroxylated metabolite from the parent drug. |

| Electrosynthesis | Mimics metabolic oxidation reactions electrochemically, allowing for preparative scale synthesis. nih.gov | Scalable production of (S)-4-Hydroxy Penbutolol for use as a reference standard. |

Advancements in Analytical Platforms for Complex Metabolite Mixtures

The analysis of drug metabolites in biological matrices presents a significant challenge due to the complexity of the mixtures and the often low concentrations of the metabolites. The development of advanced analytical platforms is crucial for the accurate identification and quantification of compounds like (S)-4-Hydroxy Penbutolol Hydrochloride.

The primary analytical techniques employed in metabolomics are mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. acs.org MS-based platforms, particularly when coupled with separation techniques like liquid chromatography (LC) or gas chromatography (GC), offer high sensitivity and selectivity for metabolite detection. acs.org High-resolution mass spectrometry (HRMS) further enhances the ability to accurately identify and quantify metabolites in complex samples. rug.nl

Recent advancements in analytical platforms focus on improving throughput, sensitivity, and the ability to analyze a wider range of metabolites. The development of comprehensive two-dimensional gas chromatography (GC×GC) provides enhanced separation for complex volatile and semi-volatile metabolite mixtures. acs.org In liquid chromatography, innovations aim to improve the separation of a diverse range of chemical structures.

Computational tools are also playing an increasingly important role in the analysis of complex metabolomic data. nih.gov Platforms like MetaboAnalyst provide automated workflows for data processing, statistical analysis, and functional interpretation of metabolic datasets. nih.gov These tools are essential for extracting meaningful biological insights from the vast amounts of data generated by modern analytical instruments.

| Analytical Platform | Key Advancements | Relevance to (S)-4-Hydroxy Penbutolol Analysis |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Improved chromatographic separation, higher sensitivity and resolution in mass spectrometers. rug.nl | Accurate quantification and identification in biological samples. |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Development of comprehensive GCxGC for enhanced separation of complex mixtures. acs.org | Analysis of volatile derivatives of the metabolite. |

| Computational Metabolomics Tools (e.g., MetaboAnalyst) | Automated data processing, statistical analysis, and pathway interpretation. nih.gov | Efficient analysis of large datasets from preclinical studies. |

Interdisciplinary Research Integrating Omics Technologies with Metabolite Analysis in Preclinical Contexts

The future of understanding the biological significance of drug metabolites like this compound lies in the integration of metabolomics with other "omics" technologies, such as genomics, transcriptomics, and proteomics. nih.govsci-hub.se This multi-omics approach allows for a more comprehensive view of the molecular events that occur following drug administration.

In a preclinical setting, integrating these datasets can help to elucidate the complete chain of events from genetic predisposition to altered protein expression and subsequent changes in metabolite levels. sci-hub.se For example, by combining genomic data with metabolomic profiling, researchers can identify genetic polymorphisms that may influence the rate of Penbutolol metabolism and the formation of its hydroxylated metabolite.

Furthermore, the integration of spatial omics technologies, which provide information on the spatial distribution of molecules in tissues, with metabolomics can offer unprecedented insights into the localized effects of drug metabolites. mdpi.com This could be particularly relevant for understanding the tissue-specific accumulation and activity of (S)-4-Hydroxy Penbutolol.

The main challenge in multi-omics research is the effective integration and interpretation of these large and heterogeneous datasets. sci-hub.se The development of advanced bioinformatics tools and systems biology approaches will be essential to fully realize the potential of this interdisciplinary research.

| Omics Integration | Research Focus | Preclinical Application for (S)-4-Hydroxy Penbutolol |

| Genomics and Metabolomics | Identifying genetic factors that influence drug metabolism. sci-hub.se | Understanding inter-individual variability in the formation of the metabolite. |

| Transcriptomics/Proteomics and Metabolomics | Linking changes in gene and protein expression to alterations in metabolite profiles. | Elucidating the cellular pathways affected by the parent drug and its metabolite. |

| Spatial Omics and Metabolomics | Mapping the spatial distribution of metabolites within tissues. mdpi.com | Investigating the localized concentration and potential effects of the metabolite in target organs. |

Q & A

Q. What validated analytical methods are recommended for assessing the purity of (S)-4-Hydroxy Penbutolol Hydrochloride in research samples?

-

Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection is widely used. For example, USP protocols for related β-blockers (e.g., pseudoephedrine hydrochloride) involve injecting assay and standard preparations (10 µL each), measuring peak responses, and calculating purity using the formula:

where and are standard and sample concentrations, and and are peak responses . Impurity profiling should follow pharmacopeial guidelines, including heavy metal testing (<20 ppm) and sulfate limit tests using standardized reference materials .

Q. How can researchers confirm the enantiomeric purity of this compound?

- Methodological Answer : Chiral chromatography using polysaccharide-based columns (e.g., Chiralpak® AD-H) with a mobile phase of hexane:ethanol:diethylamine (80:20:0.1 v/v) effectively separates enantiomers. Validate resolution with a diode array detector (DAD) at 220 nm and compare retention times against (R)-enantiomer standards. Enantiomeric excess (ee) should exceed 99% for pharmacological studies .

Advanced Research Questions

Q. What experimental designs are optimal for studying the metabolic stability of this compound in preclinical models?

- Methodological Answer : Use in vitro hepatocyte models (e.g., rat or human primary hepatocytes) incubated with the compound (1–10 µM) under physiologically relevant conditions (37°C, 5% CO₂). Quantify metabolites via LC-MS/MS, focusing on hydroxylation and glucuronidation pathways. For in vivo studies, administer the compound intravenously (1 mg/kg) to Sprague-Dawley rats and collect plasma at timed intervals. Apply non-compartmental pharmacokinetic analysis to calculate half-life () and clearance (CL) .

Q. How can discrepancies between in vitro receptor binding data and in vivo efficacy studies be resolved?

- Methodological Answer : Contradictions may arise from differences in tissue distribution or metabolite activity. Conduct radioligand displacement assays (e.g., using [³H]-CGP-12177 for β₁-adrenergic receptors) to measure IC₅₀ values. Compare with in vivo hemodynamic responses in hypertensive rat models. If in vitro potency (e.g., IC₅₀ = 0.5 nM) does not align with in vivo effects, investigate active metabolites (e.g., 4-hydroxy derivatives) via mass spectrometry and assess their β-blocking activity .

Q. What strategies are effective for impurity profiling of this compound using pharmacopeial reference standards?

- Methodological Answer : Use EP/BP reference standards (e.g., Impurity A and B) for HPLC method development. Employ a C18 column (4.6 × 250 mm, 5 µm) with a gradient of 0.1% trifluoroacetic acid (TFA) in water and acetonitrile. Detect impurities at 254 nm and quantify against spiked samples. Reporting thresholds should align with ICH Q3B guidelines (e.g., ≤0.10% for unknown impurities) .

Experimental Design & Data Analysis

Q. How to design a study investigating the stereospecific β-blocking activity of this compound?

- Methodological Answer :

- Independent Variables : Dose (0.1–10 mg/kg), enantiomeric form (S vs. R).

- Dependent Variables : Heart rate reduction (%), mean arterial pressure (MAP).

- Controls : Racemic mixture and vehicle (saline).

- Model : Anesthetized Wistar rats instrumented with telemetry probes.

- Statistical Analysis : Two-way ANOVA with post-hoc Tukey test (p < 0.05). Include chiral purity data (HPLC) to confirm enantiomeric integrity .

Q. What factors contribute to variability in plasma concentration-time profiles during pharmacokinetic studies?

- Methodological Answer : Key factors include:

- Physicochemical Properties : LogP (e.g., 2.1 for (S)-4-Hydroxy Penbutolol) affecting tissue penetration.

- Metabolic Enzymes : CYP2D6 polymorphism impacting hydroxylation rates.

- Sampling Protocol : Frequent time points (e.g., 0, 5, 15, 30, 60, 120 min post-dose) to capture distribution phases. Use population pharmacokinetic modeling (NONMEM®) to account for inter-individual variability .

Contradiction Management

Q. How to address conflicting reports on the compound’s stability under acidic conditions?

- Methodological Answer : Conduct forced degradation studies:

- Conditions : 0.1 M HCl (40°C, 24 h), neutral (H₂O), and alkaline (0.1 M NaOH).

- Analysis : Monitor degradation via UPLC-PDA at 220 nm. Identify major degradants (e.g., hydrolyzed products) using HRMS. If instability in HCl contradicts literature, validate buffer composition and temperature controls .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.